molecular formula C17H27NO2 B134599 4-(Decyloxy)benzamide CAS No. 156239-54-2

4-(Decyloxy)benzamide

Cat. No.: B134599
CAS No.: 156239-54-2
M. Wt: 277.4 g/mol
InChI Key: HROAZOWBCJDYFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .


Chemical Reactions Analysis

The synthesis of benzamides involves the reaction of carboxylic acids and amines at high temperatures . This reaction is usually incompatible with most functionalized molecules . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .

Scientific Research Applications

  • Ultrasound Assisted Synthesis in Anti-Tubercular Applications : A study described the ultrasound-assisted synthesis of derivatives of 4-(benzyloxy)benzamide for anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis with non-cytotoxic nature against human cancer cell lines (Nimbalkar et al., 2018).

  • Chain-Growth Polycondensation for Aramides : Another research focused on the synthesis of poly(p-benzamide) and block copolymer containing aramide using derivatives of phenyl 4-(4-octyloxybenzylamino)benzoate. These compounds were used to create materials with controlled molecular weight and low polydispersity, indicating potential applications in material science (Yokozawa et al., 2002).

  • Algae Growth Inhibition : A study investigated the use of synthesized thiourea compounds, including derivatives of 4-(decyloxy)benzamide, to inhibit the growth of Oscillatoria sp. in Kenyir Lake, Malaysia. These compounds showed significant inhibition effects, suggesting potential environmental applications in controlling eutrophication (Nor et al., 2015).

  • Electrochemical Oxidation in Antioxidant Activity : Research on amino-substituted benzamide derivatives, including the study of electrochemical oxidation mechanisms, showed their capacity as powerful antioxidants. This study is significant in understanding the radical scavenging activity of such compounds (Jovanović et al., 2020).

  • Liquid Crystalline Properties : A study explored the irradiation of 4-n-(decyloxy) benzoic acid by Li ion beam, which resulted in enhanced thermal stability of the mesophases. This suggests potential applications in material science and technology (Verma et al., 2013).

Safety and Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Properties

IUPAC Name

4-decoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROAZOWBCJDYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597124
Record name 4-(Decyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156239-54-2
Record name 4-(Decyloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156239-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Decyloxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-(decyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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